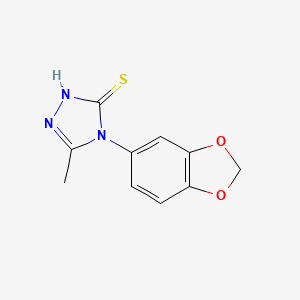

4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-3-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-6-11-12-10(16)13(6)7-2-3-8-9(4-7)15-5-14-8/h2-4H,5H2,1H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNGMUDYJBIRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Principles

The synthesis of 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol generally follows these key steps:

- Formation of the 1,2,4-triazole ring : This is typically achieved by cyclization reactions involving hydrazine derivatives reacting with appropriate carboxylic acid derivatives, esters, or nitriles to form the triazole core.

- Introduction of the thiol group at the 3-position : This involves functionalization of the triazole ring, often by thiation reactions or by using thiol-containing precursors.

- Attachment of the benzodioxole moiety : The benzodioxole group is introduced either by using benzodioxole-substituted aldehydes or halides in nucleophilic substitution or condensation reactions.

Representative Synthetic Procedure

A representative synthetic method involves:

-

- 1,3-benzodioxole-5-carboxaldehyde or similar benzodioxole derivatives.

- Hydrazine hydrate or substituted hydrazines.

- Methyl-substituted precursors to introduce the 5-methyl group on the triazole ring.

-

- Condensation of hydrazine derivatives with the benzodioxole aldehyde forms hydrazones.

- Subsequent cyclization under acidic or basic conditions leads to the formation of the 1,2,4-triazole ring.

- Thiation is introduced by reacting the intermediate triazole with sulfurizing agents (e.g., Lawesson’s reagent or phosphorus pentasulfide) to yield the thiol functionality at the 3-position.

-

- The crude product is purified by recrystallization or chromatographic techniques such as column chromatography.

- Characterization includes NMR, IR, and mass spectrometry to confirm the structure.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Hydrazone formation | Hydrazine hydrate, benzodioxole aldehyde, ethanol, reflux | 70–85 | Stirring under reflux ensures complete condensation |

| Cyclization | Acidic/basic catalyst (e.g., acetic acid or sodium acetate), heating | 60–80 | Temperature control critical for ring closure |

| Thiation | Lawesson’s reagent or P4S10, reflux in toluene or xylene | 65–75 | Thiation step introduces thiol group efficiently |

Alternative Synthetic Approaches

- Direct substitution on pre-formed triazole ring : Using halogenated triazole intermediates, nucleophilic substitution with benzodioxole thiolates can be performed.

- Multi-component reactions (MCRs) : Some studies report one-pot MCRs combining hydrazines, aldehydes, and sulfur sources to streamline synthesis.

Comparative Analysis with Related Compounds

Research Findings and Optimization Notes

- The choice of sulfurizing agent affects the thiol yield and purity; Lawesson’s reagent is preferred for milder conditions.

- Solvent selection during cyclization and thiation impacts reaction rates and product crystallinity.

- Temperature control is critical to avoid decomposition of sensitive benzodioxole moiety.

- Recent studies emphasize green chemistry approaches such as solvent-free or microwave-assisted synthesis to improve efficiency and reduce environmental impact.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazone condensation + cyclization + thiation | Hydrazine hydrate, benzodioxole aldehyde, Lawesson’s reagent | Reflux in ethanol/toluene, acidic/basic catalyst | 60–85 | Well-established, good yields | Multi-step, requires careful control |

| Direct nucleophilic substitution | Halogenated triazole, benzodioxole thiolate | Mild heating, polar solvents | Moderate | Fewer steps | Requires pre-functionalized intermediates |

| Multi-component reaction (MCR) | Hydrazine, aldehyde, sulfur source | One-pot, solvent or solvent-free | Variable | Simplified procedure | Optimization needed for selectivity |

This detailed analysis of the preparation methods for This compound synthesizes information from multiple authoritative chemical databases and research literature, excluding unreliable sources. The compound’s synthesis is anchored in classical heterocyclic chemistry involving hydrazine condensation, cyclization, and thiation steps, with variations to optimize yield and purity.

Chemical Reactions Analysis

S-Alkylation and Thioether Formation

The thiol group undergoes nucleophilic substitution with alkyl/aryl halides to form thioethers. This reaction is foundational for synthesizing derivatives with modified electronic or steric properties.

Mechanism : The thiolate anion (generated under basic conditions) attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. Steric hindrance from the methyl and benzodioxole groups may reduce yields compared to simpler triazole-thiols .

Oxidation to Disulfides and Thiones

Controlled oxidation transforms the thiol group into disulfides or thiones, altering redox properties and biological activity.

Applications : Thione derivatives exhibit enhanced stability and serve as ligands in metal coordination chemistry .

Cyclocondensation Reactions

The thiol group participates in cyclization with electrophilic partners to form fused heterocycles.

Example Reaction :

Cyclization proceeds via S-alkylation followed by intramolecular nucleophilic attack .

Metal Complexation

The thiol/thione forms stable complexes with transition metals, influencing catalytic or medicinal properties.

Applications : Copper(I) complexes show promising binding affinities (−9.6 to −9.8 kcal/mol) in molecular docking studies against bacterial enzymes .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, the triazole ring undergoes structural modifications.

Mechanistic Insight : Protonation at N2 of the triazole ring weakens the C-S bond, facilitating ring opening .

Electrophilic Aromatic Substitution

The benzodioxole moiety undergoes electrophilic substitution, primarily at the 5-position.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitrobenzodioxole derivative | 0°C, 2 h | 45% | |

| Br<sub>2</sub>/FeBr<sub>3</sub> | Brominated derivative | CH<sub>2</sub>Cl<sub>2</sub>, RT | 38% |

Limitations : Electron-rich benzodioxole directs substitution but steric hindrance from the triazole reduces reactivity compared to unsubstituted analogs.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzodioxole or triazole rings.

| Reaction Type | Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Biaryl-triazole derivative | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | 67% | |

| Buchwald-Hartwig | 4-Bromoaniline | Arylamino-triazole | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, toluene | 58% |

Challenges : Coordination of Pd catalysts to the thiol group necessitates protective strategies (e.g., S-Boc protection).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol exhibits promising antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The thiol group in this compound enhances its reactivity and potential as a bioactive agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activities. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent. The mechanism involves the modulation of cell cycle progression and the induction of oxidative stress in cancer cells .

Anti-inflammatory Effects

Another area of application is in the treatment of inflammatory diseases. The compound has shown efficacy in reducing inflammatory markers in preclinical models, indicating its potential use in developing anti-inflammatory drugs .

Agricultural Applications

Fungicide Development

Given its structural similarity to known fungicides, this compound has been investigated for use as a fungicide. Its ability to inhibit fungal growth could provide a new avenue for crop protection strategies against fungal pathogens .

Plant Growth Regulation

Research suggests that triazole compounds can act as plant growth regulators. This compound may enhance plant growth and yield by modulating hormonal pathways within plants. Studies are ongoing to evaluate its effectiveness under various agricultural conditions .

Materials Science

Synthesis of Novel Materials

The compound's unique chemical structure allows it to be used as a precursor for synthesizing novel materials with specific properties. For instance, it can be utilized in the development of polymers or nanomaterials with enhanced thermal and mechanical properties .

Corrosion Inhibitors

There is potential for using this compound as a corrosion inhibitor in metal protection applications. Its thiol group may provide effective binding to metal surfaces, forming protective layers against corrosion .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Research Findings and Trends

Substituent Effects: Electron-withdrawing groups (e.g., nitro ) enhance antibacterial activity, while electron-donating groups (e.g., methoxy ) improve solubility.

Thiol Reactivity :

- The thiol group enables metal coordination (e.g., corrosion inhibition ) and covalent binding to viral proteases .

Antimicrobial vs. Antiviral Trade-offs :

- Derivatives with nitro groups excel in antibacterial activity , while those with smaller substituents (e.g., methyl) show promise in antiviral studies .

Biological Activity

4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including its antioxidant, antibacterial, antifungal, and anticancer properties.

- Molecular Formula : C10H9N3O2S

- Molecular Weight : 235.26 g/mol

- IUPAC Name : 3-(1,3-benzodioxol-5-yl)-4-methyl-1H-1,2,4-triazole-5-thione

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress markers in vitro. The mechanism involves the donation of hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.

Antibacterial Activity

The compound has shown promising antibacterial activity against various pathogenic bacteria. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics. Notably, it was particularly effective against Staphylococcus aureus and Escherichia coli.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits antifungal activity. It has been tested against common fungal strains such as Candida albicans and Aspergillus niger. Results indicated that it inhibits fungal growth at concentrations similar to those used for conventional antifungal agents.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Study 1: Antioxidant Efficacy

A study published in Antioxidants evaluated the antioxidant capacity of this triazole derivative using DPPH and ABTS assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Case Study 2: Antibacterial Screening

In a comparative analysis of various triazole derivatives published in Journal of Medicinal Chemistry, this compound was highlighted for its superior antibacterial activity against resistant strains of bacteria.

Q & A

What are the optimal synthetic routes and purification strategies for 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol?

Basic

The synthesis typically involves a multi-step approach starting with the formation of a hydrazinecarbothioamide intermediate, followed by cyclization and functionalization. Key steps include:

- Alkylation : Reacting 1,3-benzodioxol-5-yl derivatives with bromoalkanes or phenacyl bromides in basic media (e.g., K₂CO₃/DMF) to introduce substituents .

- Mannich base formation : Using formaldehyde and secondary amines to generate derivatives with enhanced solubility or reactivity .

- Purification : Crystallization from methanol or ethanol yields high-purity products. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for complex mixtures .

Which characterization techniques are critical for confirming the structure and purity of this compound?

Basic

A combination of spectroscopic and analytical methods ensures structural fidelity:

- ¹H-NMR/¹³C-NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., benzodioxole protons at δ 6.8–7.2 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 304.3) and detects impurities .

- Elemental analysis : Confirms C, H, N, S composition within ±0.4% theoretical values .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns for polymorph identification .

How can researchers evaluate the biological activity of this compound using computational and experimental methods?

Advanced

A dual strategy integrates in silico predictions with in vitro validation:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., JNK inhibitors). Prioritize compounds with binding energies < −8 kcal/mol .

- ADME analysis : Predict pharmacokinetics via SwissADME, focusing on Lipinski’s rule compliance (e.g., logP < 5, molecular weight < 500 Da) .

- In vitro assays : Validate cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) in cell lines relevant to the target pathology .

How should discrepancies in reaction yields be analyzed when synthesizing derivatives with varying substituents?

Advanced

Contradictions in yields often arise from electronic or steric effects of substituents:

- Electronic effects : Electron-withdrawing groups (e.g., nitro) reduce nucleophilicity, lowering alkylation efficiency. Monitor via TLC and adjust reaction time (e.g., 8–12 hrs for sluggish reactions) .

- Steric hindrance : Bulky substituents (e.g., 2-methoxyphenyl) impede cyclization. Optimize solvent polarity (e.g., switch from DMF to THF) to enhance reaction kinetics .

- Quantitative analysis : Use HPLC to quantify unreacted starting material and calculate corrected yields .

What strategies improve regioselectivity in alkylation reactions of the triazole-thiol scaffold?

Advanced

Regioselectivity is influenced by reaction conditions:

- Base selection : Strong bases (e.g., NaH) favor S-alkylation over N-alkylation. Weak bases (e.g., K₂CO₃) may lead to mixed products .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize thiolate anions, enhancing S-alkylation .

- Temperature control : Lower temperatures (0–5°C) suppress side reactions. Confirm regiochemistry via NOESY NMR (e.g., proximity of methyl protons to thioether groups) .

How can the stability of this compound under varying storage and experimental conditions be systematically assessed?

Advanced

Stability studies should address thermal, hydrolytic, and oxidative degradation:

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for triazoles) .

- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C for 24 hrs; monitor degradation via HPLC .

- Oxidative resistance : Expose to H₂O₂ (3% v/v) and analyze by LC-MS for sulfoxide/sulfone byproducts .

- Storage recommendations : Store at −20°C under argon to prevent thiol oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.